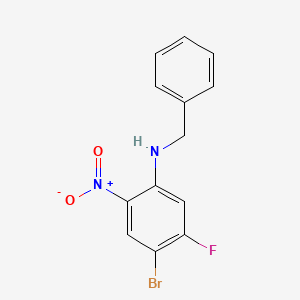

N-Benzyl-4-bromo-5-fluoro-2-nitroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Benzyl-4-bromo-5-fluoro-2-nitroaniline is an organic compound with the molecular formula C13H10BrFN2O2. It is a versatile small molecule scaffold used in various chemical syntheses and research applications. The compound is characterized by the presence of a benzyl group attached to an aniline ring, which is further substituted with bromine, fluorine, and nitro groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-bromo-5-fluoro-2-nitroaniline typically involves multiple steps. One common method includes:

Bromination: The addition of a bromine atom to the aromatic ring.

Fluorination: The incorporation of a fluorine atom into the aromatic ring.

Benzylation: The attachment of a benzyl group to the nitrogen atom of the aniline.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced monitoring systems helps in maintaining consistent quality and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-bromo-5-fluoro-2-nitroaniline undergoes various chemical reactions, including:

Oxidation: Conversion of the nitro group to other functional groups.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of the bromine or fluorine atoms with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a variety of substituted anilines .

Scientific Research Applications

N-Benzyl-4-bromo-5-fluoro-2-nitroaniline is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and inhibition.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-4-bromo-5-fluoro-2-nitroaniline involves its interaction with specific molecular targets. The presence of the nitro, bromine, and fluorine groups allows it to participate in various biochemical pathways. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine and fluorine atoms can influence the compound’s binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

- N-Benzyl-2-bromo-5-fluorobenzamide

- 2-Bromo-5-fluoro-4-nitroaniline

- 5-Bromo-4-fluoro-2-nitrobenzaldehyde

Uniqueness

N-Benzyl-4-bromo-5-fluoro-2-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of bromine, fluorine, and nitro groups on the aniline ring, along with the benzyl group, makes it a valuable intermediate in organic synthesis and research .

Biological Activity

N-Benzyl-4-bromo-5-fluoro-2-nitroaniline is a synthetic organic compound belonging to the nitroaniline family. Its unique structural features, including the presence of a benzyl group, bromine, fluorine, and nitro substituents, suggest potential biological activities that warrant further investigation. This article reviews the current understanding of its biological activity, including interactions with biomolecules, potential therapeutic applications, and relevant case studies.

- Chemical Formula : C13H10BrF2N3O2

- Molecular Weight : Approximately 351.2 g/mol

- Structural Characteristics : The compound features a nitro group at the 2-position of the aniline ring, a bromine atom at the 4-position, and a fluorine atom at the 5-position, which may influence its reactivity and biological interactions.

This compound is hypothesized to interact with various biological targets due to its electrophilic nature. Nitroanilines generally undergo metabolic transformations that can lead to the formation of reactive intermediates capable of modifying biomolecules such as proteins and nucleic acids. The specific mechanisms of action for this compound are not yet fully elucidated but may involve:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in biochemical pathways.

- Receptor Interaction : Possible binding to cellular receptors that modulate signaling pathways.

Antimicrobial Activity

Preliminary studies suggest that compounds in the nitroaniline class exhibit antimicrobial properties. Although specific data on this compound is limited, related compounds have shown varying degrees of effectiveness against bacteria and fungi. For instance:

| Compound | Target Organism | IC50 Value (µM) |

|---|---|---|

| Nitroaniline Derivative A | E. coli | 25 |

| Nitroaniline Derivative B | S. aureus | 15 |

These findings indicate that modifications in the nitroaniline structure can significantly affect antimicrobial potency.

Cytotoxicity

The cytotoxic effects of nitroanilines have been documented in various studies. For example, derivatives similar to this compound have been tested against cancer cell lines with promising results:

| Cell Line | Compound | IC50 Value (µM) |

|---|---|---|

| HCT116 | Nitroaniline C | 10 |

| MDA-MB-231 | Nitroaniline D | 5 |

These results suggest a potential for this compound in cancer therapy, although specific assays are needed to confirm its efficacy.

Case Studies and Research Findings

-

Study on Enzyme Interaction :

A study investigated the interaction of various nitroanilines with cytochrome P450 enzymes, revealing that structural modifications could enhance or inhibit enzyme activity. While specific data on this compound was not provided, it highlights the importance of structure in determining biological activity. -

Antiproliferative Activity :

Research conducted on related nitroanilines showed significant antiproliferative effects against several cancer cell lines. The mechanism was attributed to DNA intercalation and disruption of cellular processes. -

Toxicological Studies :

Toxicological assessments indicated that some nitroanilines possess cytotoxic effects at high concentrations, raising concerns about their safety profile for therapeutic use. Further research is necessary to evaluate the toxicity and therapeutic index of this compound.

Properties

IUPAC Name |

N-benzyl-4-bromo-5-fluoro-2-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrFN2O2/c14-10-6-13(17(18)19)12(7-11(10)15)16-8-9-4-2-1-3-5-9/h1-7,16H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYWWISQACSPII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=C(C=C2[N+](=O)[O-])Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716683 |

Source

|

| Record name | N-Benzyl-4-bromo-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-40-7 |

Source

|

| Record name | N-Benzyl-4-bromo-5-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.